molecular formula C9H15NO B12923338 2-(Prop-2-yn-1-ylamino)cyclohexanol

2-(Prop-2-yn-1-ylamino)cyclohexanol

Cat. No.: B12923338
M. Wt: 153.22 g/mol
InChI Key: FDKHLUXRWAIFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Prop-2-yn-1-ylamino)cyclohexanol is an organic compound that features a cyclohexanol ring substituted with a prop-2-yn-1-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-ylamino)cyclohexanol typically involves the reaction of cyclohexanol with prop-2-yn-1-ylamine under specific conditions. One common method involves the use of an acid catalyst to facilitate the reaction. For example, cyclohexanol can be dehydrated using phosphoric acid to form cyclohexene, which then reacts with prop-2-yn-1-ylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-ylamino)cyclohexanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can produce a wide range of substituted cyclohexanol derivatives.

Scientific Research Applications

2-(Prop-2-yn-1-ylamino)cyclohexanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-ylamino)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-2-yn-1-ylamino)cyclohexanol is unique due to its cyclohexanol ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-(prop-2-ynylamino)cyclohexan-1-ol

InChI

InChI=1S/C9H15NO/c1-2-7-10-8-5-3-4-6-9(8)11/h1,8-11H,3-7H2

InChI Key

FDKHLUXRWAIFNH-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1CCCCC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.